molecular formula C22H25N3O8 B11158910 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanylglycylglycine

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanylglycylglycine

Cat. No.: B11158910
M. Wt: 459.4 g/mol
InChI Key: OHARMSHADYWKEG-LBPRGKRZSA-N
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Description

2-(2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}ACETAMIDO)ACETIC ACID is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a chromen-3-yl moiety, which is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of multiple amide and acetic acid groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}ACETAMIDO)ACETIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl with acetic acid derivatives under controlled conditions. The reaction may require catalysts such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}ACETAMIDO)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or acetic acid groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}ACETAMIDO)ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}ACETAMIDO)ACETIC ACID involves its interaction with specific molecular targets. The chromen-3-yl moiety can bind to enzymes or receptors, modulating their activity. The amide and acetic acid groups may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL ACETIC ACID: Lacks the additional amide groups.

    2-(2-{2-[2-(CHROMEN-3-YL)OXY]ACETAMIDO}PROPANAMIDO}ACETIC ACID: Similar structure but different functional groups.

Uniqueness

2-(2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}ACETAMIDO)ACETIC ACID is unique due to its combination of chromen-3-yl, amide, and acetic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H25N3O8

Molecular Weight

459.4 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C22H25N3O8/c1-12(21(30)24-9-18(26)23-10-20(28)29)25-19(27)11-32-13-6-7-15-14-4-2-3-5-16(14)22(31)33-17(15)8-13/h6-8,12H,2-5,9-11H2,1H3,(H,23,26)(H,24,30)(H,25,27)(H,28,29)/t12-/m0/s1

InChI Key

OHARMSHADYWKEG-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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